molecular formula C8H7N3O B3351647 3-Amino-6-(2-furanyl)pyridazine CAS No. 38530-09-5

3-Amino-6-(2-furanyl)pyridazine

Cat. No.: B3351647
CAS No.: 38530-09-5
M. Wt: 161.16 g/mol
InChI Key: JWUIYTBBBRZUFC-UHFFFAOYSA-N
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Description

3-Amino-6-(2-furanyl)pyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with an amino group at the 3-position and a furan ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(2-furanyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with furfurylamine under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and furan groups .

Industrial Production Methods: Optimization of reaction parameters such as temperature, solvent, and catalyst can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(2-furanyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-(2-furanyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-(2-furanyl)pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • 3-Amino-6-phenylpyridazine
  • 3-Amino-6-(thiophen-2-yl)pyridazine
  • 3-Amino-6-(pyridin-2-yl)pyridazine

Comparison: Compared to its analogs, 3-Amino-6-(2-furanyl)pyridazine exhibits unique properties due to the presence of the furan ring. This structural feature imparts distinct electronic and steric effects, influencing its reactivity and biological activity. For example, the furan ring enhances its ability to participate in π-π stacking interactions, which can be crucial in drug-receptor binding .

Properties

IUPAC Name

6-(furan-2-yl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUIYTBBBRZUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305871
Record name 6-(2-Furanyl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-09-5
Record name 6-(2-Furanyl)-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38530-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanyl)-3-pyridazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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